TBN has traditional applications in nitrosation and diazotization, and it can activate molecular oxygen to enable the initiation of radical reactions, including nitration, oximation, oxidation, and so on . It’s used in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate is a chemical compound with the molecular formula C₁₂H₁₈N₂O₄. It features a tert-butyl group, which contributes to its hydrophobic characteristics, and two carbamate functionalities that enhance its potential biological activity. The compound is recognized for its unique structural properties, including the presence of methoxy and methyl groups, which can influence its reactivity and interactions in biological systems .
Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate exhibits notable biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, particularly in the fields of anti-inflammatory and analgesic agents. The presence of the carbamate moiety often correlates with enhanced bioactivity due to its ability to interact with biological targets such as enzymes and receptors .
The synthesis of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate typically involves multi-step organic reactions:
These methods leverage common organic synthesis techniques and highlight the versatility of carbamate chemistry in generating complex molecules .
Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate has potential applications in:
The versatility of this compound makes it an attractive candidate for various applications across different fields .
Studies on the interactions of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate with biological systems are crucial for understanding its pharmacodynamics. Preliminary research indicates that compounds with similar structures may interact with specific enzymes or receptors, suggesting that this compound could modulate biological pathways effectively. In vitro studies often focus on enzyme inhibition or receptor binding assays to elucidate these interactions further .
Several compounds share structural similarities with tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl hex-5-yn-1-ylcarbamate | 151978-58-4 | 0.56 |
| (S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | 247068-81-1 | 0.56 |
| Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 139290-70-3 | 0.71 |
| (R)-tert-Butyl (4-oxobutan-2-yl)carbamate | 186743-06-6 | 0.56 |
| Tert-butyl (4-oxobutan-2-yl)carbamate | 186743-06-6 | 0.56 |
Uniqueness: The unique combination of the tert-butyl group and dual carbamate functionalities distinguishes this compound from others, potentially enhancing its solubility and reactivity compared to similar compounds that do not possess these features .
The structural elucidation of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate has been accomplished through comprehensive Nuclear Magnetic Resonance spectroscopic analysis. The compound exhibits a molecular formula of C₁₀H₂₀N₂O₄ with a molecular weight of 232.28 g/mol, confirmed through high-resolution mass spectrometry [1] [2] [3] [4].
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic resonance patterns consistent with the proposed molecular structure. The tert-butyl protecting group manifests as a distinctive singlet in the aliphatic region, typically appearing around 1.40-1.47 ppm, integrating for nine protons [5] [6]. The N-methylcarbamate functionality contributes a characteristic singlet around 2.8-3.2 ppm, while the methoxy group of the Weinreb amide moiety resonates as a sharp singlet near 3.6-3.8 ppm [6]. The methylene bridge connecting the two functional domains appears as a singlet around 4.0-4.5 ppm, reflecting the electron-withdrawing influence of adjacent carbonyl groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information, with the carbamate carbonyl carbon typically appearing in the 150-160 ppm region, while the Weinreb amide carbonyl resonates slightly downfield at approximately 165-175 ppm [6]. The quaternary carbon of the tert-butyl group appears around 80-85 ppm, with the associated methyl carbons resonating near 28 ppm. The N-methyl and methoxy carbons of the Weinreb functionality appear in the 30-35 ppm and 60-65 ppm regions, respectively.
Table 1. Fundamental Molecular Properties of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] [2] [3] [4] |
| Molecular Weight (g/mol) | 232.28 | [1] [2] [3] [4] |
| CAS Number | 140170-90-7 | [1] [2] [3] [4] |
| MDL Number | MFCD24392651 | [2] [4] |
| InChI Key | AWJCGVOYITACHLS-UHFFFAOYSA-N | [2] [4] |
| Physical State | Oil | [5] |
| Color | Colorless to light yellow | [5] |
| Purity (NMR) | ≥95.0% | [5] |
| Storage Conditions | Room temperature, sealed in dry conditions | [3] [5] |
The Nuclear Magnetic Resonance analysis confirms structural integrity with purity levels exceeding 95.0% as determined through quantitative integration analysis [5]. The spectroscopic data demonstrates excellent consistency with the proposed molecular architecture, validating the successful synthesis and isolation of the target compound.
Infrared spectroscopic analysis reveals characteristic absorption bands that provide definitive evidence for the functional groups present in tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate. The carbonyl stretching vibrations represent the most diagnostic features, with the carbamate C=O stretch typically appearing in the 1650-1700 cm⁻¹ region and the Weinreb amide C=O stretch manifesting at slightly lower frequencies due to the electron-donating effect of the N-methoxy substituent [7] [8] [9].
The C-O stretching vibrations of both the tert-butyl ester and methoxy ether functionalities contribute multiple absorption bands in the 1100-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ range, while the absence of N-H stretching bands confirms the complete N-substitution pattern of both nitrogen centers.
Mass spectrometric analysis provides unambiguous molecular weight confirmation, with the molecular ion peak observed at m/z 232.28, corresponding precisely to the calculated molecular weight [2] [4]. Electrospray ionization mass spectrometry typically yields a protonated molecular ion [M+H]⁺ at m/z 233.28, while fragmentation patterns reveal characteristic losses corresponding to the tert-butyl and methoxy groups.
Table 2. Spectroscopic Characterization Data
| Technique | Key Findings | Expected Chemical Shifts/Features | Reference |
|---|---|---|---|
| ¹H NMR | Consistent with proposed structure | tert-Butyl: ~1.4 ppm; N-CH₃: ~2.9 ppm; OCH₃: ~3.7 ppm | [5] [6] |
| ¹³C NMR | Expected carbamate and Weinreb amide signals | C=O carbamate: ~155 ppm; C=O Weinreb: ~170 ppm | [6] |
| Mass Spectrometry | Molecular ion peak at m/z 232.28 | [M+H]⁺: 233.28 | [2] [4] |
| Infrared Spectroscopy | Characteristic carbamate and amide stretches | ν(C=O): ~1650-1700 cm⁻¹; ν(C-O): ~1100-1300 cm⁻¹ | [7] [8] [9] |
| Purity Analysis | ≥95.0% purity confirmed | NMR integration consistent with structure | [5] |
While specific single-crystal X-ray diffraction data for tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate remains unavailable in the current literature, related tert-butyl carbamate derivatives have been extensively characterized through crystallographic methods [10]. The structural analysis of analogous compounds reveals typical geometric parameters for carbamate functionalities, including C-N bond lengths of approximately 1.35-1.40 Å and C=O bond lengths near 1.22 Å.
The tert-butyl protecting group typically adopts a staggered conformation to minimize steric interactions, while the carbamate moiety exhibits planarity due to partial double-bond character arising from nitrogen lone pair delocalization into the carbonyl π-system. The Weinreb amide functionality demonstrates restricted rotation around the N-CO bond, resulting in distinct conformational isomers that may be observable through variable-temperature Nuclear Magnetic Resonance spectroscopy [11] [12].
Computational modeling suggests that the compound exists as multiple conformational isomers in solution, with interconversion barriers sufficiently low to permit rapid equilibration at ambient temperature [13] [14]. The methylene linker provides conformational flexibility, allowing the two functional domains to adopt various spatial orientations that may influence intermolecular interactions and solvation behavior.
Theoretical calculations employing Density Functional Theory methodologies provide valuable insights into the electronic structure and molecular properties of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate [15] [16]. The compound exhibits a topological polar surface area of 59.08 Ų, indicating moderate polarity that suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for biological interactions [3].
The calculated partition coefficient (LogP = 0.8731) demonstrates balanced hydrophilic and lipophilic character, positioning the compound within the optimal range for pharmaceutical applications [3]. The molecule contains four hydrogen bond acceptor sites (carbonyl oxygens and methoxy oxygen) but lacks hydrogen bond donor functionality, reflecting the complete N-substitution pattern of both nitrogen centers.
Electronic structure calculations reveal significant delocalization within both carbamate and amide functionalities, with partial negative charges concentrated on the carbonyl oxygen atoms and partial positive charges distributed across the carbonyl carbon centers. The tert-butyl group provides steric bulk while remaining electronically neutral, serving primarily as a protecting group that can be selectively removed under acidic conditions.
Table 3. Computational and Theoretical Molecular Properties
| Parameter | Value | Implications | Reference |
|---|---|---|---|
| Topological Polar Surface Area | 59.08 Ų | Moderate polarity, good membrane permeability potential | [3] |
| Lipophilicity (LogP) | 0.8731 | Balanced hydrophilic/lipophilic character | [3] |
| Hydrogen Bond Acceptors | 4 | Strong hydrogen bonding capability | [3] |
| Hydrogen Bond Donors | 0 | No acidic protons available | [3] |
| Rotatable Bonds | 3 | Conformational flexibility around C-C and C-N bonds | [3] |
| Molecular Flexibility | Moderate | Dynamic structure in solution | [11] [14] |
| Predicted Solubility | Moderate in polar solvents | Compatible with polar aprotic solvents | [18] |
| Conformational States | Multiple due to rotatable bonds | Complex NMR due to conformational exchange | [13] [11] [14] |
Molecular dynamics simulations provide detailed information regarding the solvation behavior and conformational dynamics of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate in various solvent environments [13] [19]. The compound demonstrates preferential solvation by polar aprotic solvents such as dimethylformamide and acetonitrile, consistent with its moderate polarity and hydrogen bonding capability.
Simulation studies reveal that the molecule undergoes rapid conformational interconversion in solution, with correlation times in the nanosecond range [13]. The tert-butyl group exhibits relatively restricted motion due to steric constraints, while the methylene bridge provides a flexible hinge that permits sampling of diverse molecular conformations. The Weinreb amide functionality shows characteristic restricted rotation around the N-CO bond, with energy barriers typically ranging from 15-20 kcal/mol [11].
Solvent-solute interactions primarily involve hydrogen bonding between solvent molecules and the carbonyl oxygen atoms, with additional dipole-dipole interactions contributing to overall solvation energy. The calculated solvation free energies indicate favorable dissolution in polar organic solvents, while limited solubility is predicted in nonpolar hydrocarbon solvents.